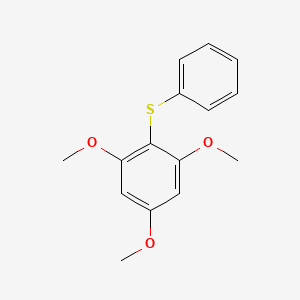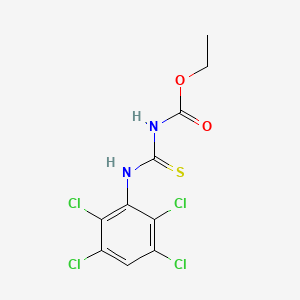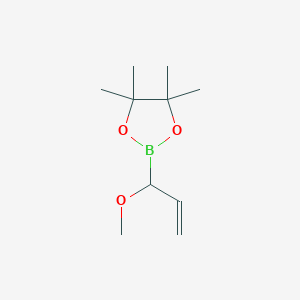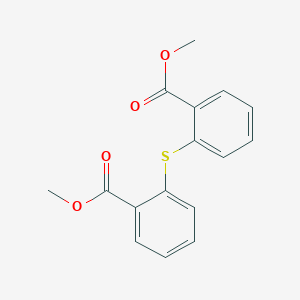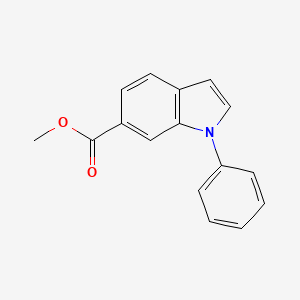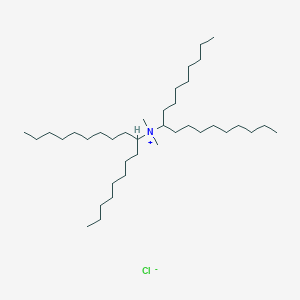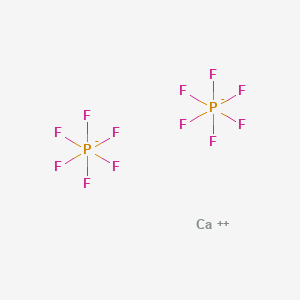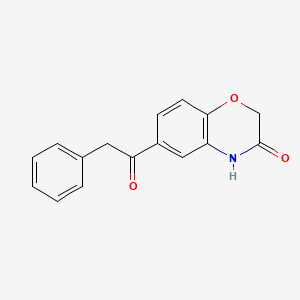
6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one is an organic compound that belongs to the class of benzoxazinones This compound is characterized by a benzoxazine ring fused with a phenylacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the condensation of 2-aminophenol with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazinone ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoxazinone ring to benzoxazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of benzoxazine derivatives.
Substitution: Introduction of substituents such as halogens, nitro groups, or alkyl groups on the phenyl ring.
Applications De Recherche Scientifique
6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-pyrans: These compounds share a similar heterocyclic structure but differ in their chemical properties and reactivity.
2,2’-bipyridyl derivatives: These compounds are used in various applications, including as ligands in coordination chemistry.
Uniqueness
6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific benzoxazinone structure, which imparts distinct chemical reactivity and potential biological activities
Propriétés
Numéro CAS |
943993-99-5 |
|---|---|
Formule moléculaire |
C16H13NO3 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
6-(2-phenylacetyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H13NO3/c18-14(8-11-4-2-1-3-5-11)12-6-7-15-13(9-12)17-16(19)10-20-15/h1-7,9H,8,10H2,(H,17,19) |
Clé InChI |
BLEUOEWJFLTGAV-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


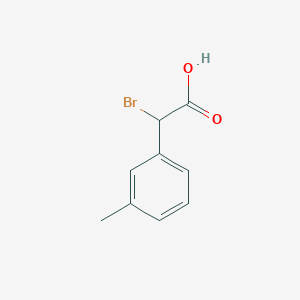
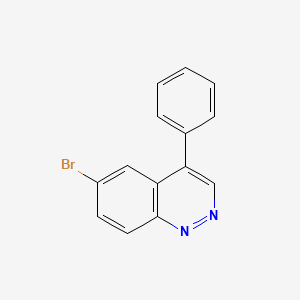
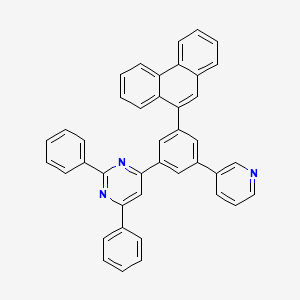
![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)
